
2-(2-Piperidinyl)ethyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Piperidinyl)ethyl propyl ether is an organic compound with the molecular formula C10H21NO. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
The most common method for preparing ethers, including 2-(2-Piperidinyl)ethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Industrial production methods often involve the sulfuric-acid-catalyzed reaction of alcohols, although this method is limited to primary alcohols .
Análisis De Reacciones Químicas
Ethers, including 2-(2-Piperidinyl)ethyl propyl ether, are generally unreactive towards most reagents, making them excellent solvents for reactions. they can undergo cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether . The major products formed from these reactions are alcohols and alkyl halides .
Aplicaciones Científicas De Investigación
2-(2-Piperidinyl)ethyl propyl ether and its derivatives are used extensively in scientific research due to their biological activity. Piperidine derivatives are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. They are used in the synthesis of various biologically active compounds, including substituted piperidines, spiropiperidines, and piperidinones . These compounds have applications in chemistry, biology, medicine, and industry, particularly in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-(2-Piperidinyl)ethyl propyl ether involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives often act on the central nervous system and can modulate neurotransmitter activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
2-(2-Piperidinyl)ethyl propyl ether can be compared with other piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones. These compounds share the piperidine ring structure but differ in their substituents and functional groups, which can significantly affect their biological activity and applications . The uniqueness of this compound lies in its specific ether linkage and the resulting chemical properties.
Propiedades
Número CAS |
946760-63-0 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
2-(2-propoxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-9-6-10-5-3-4-7-11-10/h10-11H,2-9H2,1H3 |
Clave InChI |
XQPFMRFBEAVADW-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



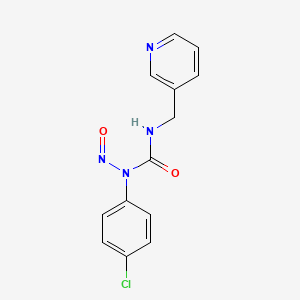
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
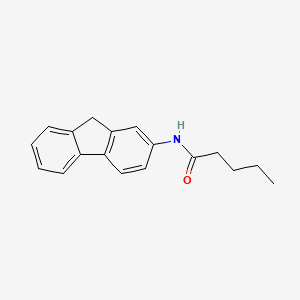
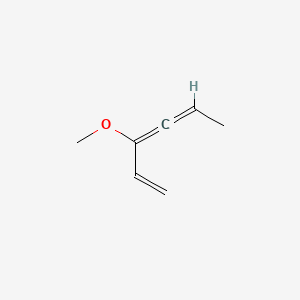

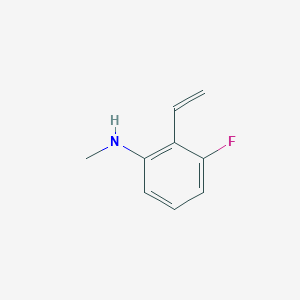
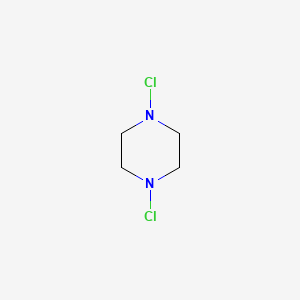
![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)

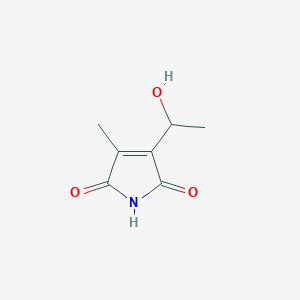
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
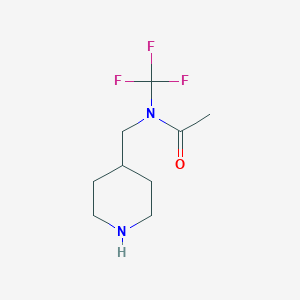
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
